molecular formula C15H15N3OS B5843096 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide

2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5843096
M. Wt: 285.4 g/mol
InChI Key: VNSJCJHRMGVOJI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DPC or N-(3-pyridinylcarbamothioyl)-2,4-dimethylbenzamide.

Scientific Research Applications

2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In materials science, it has been explored for its applications in the development of organic semiconductors and optoelectronic devices. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as aldose reductase, which is involved in the development of diabetic complications. In addition, it has also been shown to have anti-inflammatory and antiproliferative effects, which may contribute to its potential use in cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diabetes and other oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments include its potential applications in various fields, its relatively simple synthesis method, and its low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. These include further investigation of its potential use as a drug candidate for the treatment of cancer, diabetes, and inflammation. In addition, it may also be explored for its applications in materials science, such as the development of organic semiconductors and optoelectronic devices. Further studies may also be conducted to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction between 2,4-dimethylbenzoyl chloride and 3-aminopyridine-2-carbothioamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.

properties

IUPAC Name

2,4-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-5-6-13(11(2)8-10)14(19)18-15(20)17-12-4-3-7-16-9-12/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSJCJHRMGVOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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